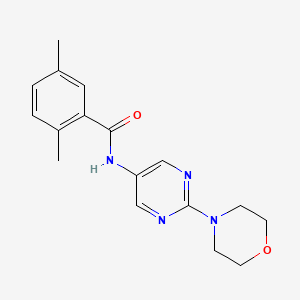
2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dimethyl groups and a morpholino-pyrimidinyl moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of 2,5-dimethylaniline with an appropriate acyl chloride to form the benzamide. The morpholino-pyrimidinyl moiety can be introduced through a series of nucleophilic substitution reactions, often involving the use of morpholine and pyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogenated compounds and strong bases or acids are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,5-Dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways in diseases such as cancer and neurological disorders.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The morpholino-pyrimidinyl moiety plays a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and potentially providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-N~1~-(2-pyrimidinyl)benzamide: Lacks the morpholino group, resulting in different binding properties and biological activity.
2,5-Dimethyl-N~1~-(2-morpholino-4-pyrimidinyl)benzamide: The position of the morpholino group on the pyrimidine ring is different, which can influence its reactivity and interactions with biological targets.
2,5-Dimethyl-N~1~-(2-morpholino-5-pyridinyl)benzamide:
Uniqueness
2,5-Dimethyl-N~1~-(2-morpholino-5-pyrimidinyl)benzamide stands out due to the specific arrangement of its functional groups, which confer unique chemical and biological properties. The presence of both dimethyl groups and the morpholino-pyrimidinyl moiety enhances its versatility and potential for various applications in research and industry.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C17H20N4O2/c1-12-3-4-13(2)15(9-12)16(22)20-14-10-18-17(19-11-14)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22) |
InChI Key |
RQSKGCFPVYVGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















